2,6-Dichlorobenzene-1-sulfonyl fluoride chemical structure and properties
2,6-Dichlorobenzene-1-sulfonyl fluoride chemical structure and properties
An In-depth Technical Guide to 2,6-Dichlorobenzene-1-sulfonyl fluoride for Advanced Research
Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
In the landscape of modern medicinal chemistry and chemical biology, the pursuit of highly selective and potent therapeutic agents has led to a renaissance of covalent inhibitors. These molecules form a stable, permanent bond with their biological target, offering advantages in potency, duration of action, and the ability to target shallow binding pockets.[1] Within this domain, sulfonyl fluorides have emerged as a "privileged" class of electrophilic warheads.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous biological environments and sufficient reactivity to engage specific nucleophilic amino acid residues.[2][3]
This guide focuses on a specific, strategically important member of this class: 2,6-Dichlorobenzene-1-sulfonyl fluoride . The unique substitution pattern of this molecule—with chlorine atoms flanking the sulfonyl fluoride group—imparts distinct steric and electronic properties that are of significant interest to researchers designing next-generation covalent probes and therapeutics. We will explore its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications, providing a comprehensive resource for scientists and drug development professionals.
Section 1: Chemical Structure and Physicochemical Properties
The defining features of 2,6-Dichlorobenzene-1-sulfonyl fluoride are the sulfonyl fluoride (-SO₂F) group and two chlorine atoms positioned at the ortho positions of the benzene ring. This substitution pattern sterically shields the electrophilic sulfur atom, a crucial factor that modulates its reactivity compared to less hindered analogs.
Chemical Structure Diagram
Caption: Chemical structure of 2,6-Dichlorobenzene-1-sulfonyl fluoride.
Physicochemical Data
The following table summarizes key quantitative data for 2,6-Dichlorobenzene-1-sulfonyl fluoride, providing essential information for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂FO₂S | [4] |
| Molecular Weight | 229.06 g/mol | [3] |
| Monoisotopic Mass | 227.92148 Da | [4] |
| CAS Number | 1355090-09-3 | [5] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)Cl | [4] |
| InChI | InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | [4] |
| InChIKey | YZHIFNHRRUIOAY-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 3.0 | [4] |
Section 2: Synthesis and Reactivity Profile
A reliable synthetic route and a deep understanding of reactivity are paramount for the effective use of any chemical probe.
Recommended Synthetic Protocol: Chloride-Fluoride Exchange
The most direct and widely applicable method for synthesizing aryl sulfonyl fluorides is through the nucleophilic substitution of the corresponding sulfonyl chloride. Traditional methods often required harsh conditions or hazardous reagents. A modern, milder, and more sustainable approach utilizes potassium fluoride (KF) in a water/acetone mixture, which has proven effective for a broad range of substrates.[6][7]
Reaction: 2,6-Dichlorobenzenesulfonyl chloride → 2,6-Dichlorobenzene-1-sulfonyl fluoride
Step-by-Step Methodology: [7]
-
Reagent Preparation: To a polypropylene vessel equipped with a magnetic stir bar, add 2,6-Dichlorobenzenesulfonyl chloride (1.0 equiv.).
-
Solvent and Reagent Addition: Add acetone to create a ~0.5 M solution. To this suspension, add potassium fluoride (KF, 2.0 equiv.) and deionized water (2.0 equiv.).
-
Reaction Execution: Seal the vessel and stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis until the starting sulfonyl chloride is fully consumed (typically 2-4 hours). The near-complete conversion is crucial as the starting material and product can be difficult to separate chromatographically.[7]
-
Workup: Upon completion, partition the reaction mixture between ethyl acetate and a 10% aqueous NaCl solution. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonyl fluoride product, which can be further purified by column chromatography if necessary.
Causality Note: The presence of a small, controlled amount of water is critical for this reaction's success. It is believed to accelerate the reaction by aiding the dissolution of KF and facilitating the fluoride-chloride exchange. However, excessive water can lead to hydrolysis of the sulfonyl chloride starting material, reducing the yield.[6][7]
Reactivity and Mechanism of Action
The utility of 2,6-Dichlorobenzene-1-sulfonyl fluoride in drug discovery stems from the unique reactivity of the S-F bond. It is a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , a set of powerful reactions known for their reliability and high yields in aqueous conditions.[8]
As a covalent warhead, the sulfonyl fluoride group reacts with nucleophilic amino acid residues on a protein target. This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.
Caption: General workflow for covalent modification of a serine residue.
The steric hindrance provided by the two ortho-chlorine atoms likely decreases the intrinsic reactivity of the sulfur center compared to un-substituted or para-substituted analogs. This attenuation can be advantageous, potentially leading to greater selectivity for the intended biological target over off-target proteins by requiring a more favorable binding orientation and proximity for the reaction to occur.
Section 3: Applications in Drug Development and Chemical Biology
2,6-Dichlorobenzene-1-sulfonyl fluoride is not merely a chemical curiosity; it is a tool for addressing complex biological questions and developing novel therapeutics.
-
Covalent Probes: Its ability to form stable covalent bonds makes it an ideal warhead for activity-based probes (ABPs) designed to identify and profile the activity of specific enzymes (e.g., serine proteases, kinases) in complex biological systems.[2]
-
Targeted Covalent Inhibitors (TCIs): As a fragment or incorporated into a larger molecule, it can be used to develop TCIs. These inhibitors offer enhanced potency and a prolonged duration of effect, as the drug remains bound to its target.[1]
-
Fragment-Based Drug Discovery (FBDD): The substituted benzene sulfonyl fluoride scaffold is an excellent starting point in FBDD campaigns. Its defined structure and tunable reactivity allow for the screening of fragment libraries to identify initial hits that can be elaborated into potent lead compounds.
-
Expanding the "Druggable" Proteome: While much of covalent drug discovery has focused on the nucleophilic cysteine residue, sulfonyl fluorides are known to react with a broader range of amino acids, including serine, threonine, lysine, and tyrosine.[1] This opens up a much larger portion of the proteome to covalent targeting.
Section 4: Spectroscopic Characterization Profile
While a dedicated, published spectrum for this exact compound is not available in the initial search, its spectroscopic characteristics can be confidently predicted based on well-established principles and data from analogous structures.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. One would expect a triplet and a doublet, with integrations corresponding to one and two protons, respectively.
-
¹³C NMR: The spectrum would show distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atom attached to the sulfonyl fluoride group (C1) would be significantly downfield.
-
¹⁹F NMR: A single sharp signal is expected in the region typical for sulfonyl fluorides (e.g., +60 to +70 ppm relative to a standard like CFCl₃).[9]
-
-
Infrared (IR) Spectroscopy: The most prominent features would be two very strong absorption bands characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern would be visible due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Section 5: Safety, Handling, and Storage
As with its sulfonyl chloride precursor, 2,6-Dichlorobenzene-1-sulfonyl fluoride should be handled with care, assuming it is a corrosive and hazardous compound. The following guidelines are based on safety data for structurally related chemicals.[11][12]
-
Hazard Identification: Assumed to be a corrosive substance that causes severe skin burns and eye damage.[11][12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[11]
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.
-
-
Handling:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[11][13]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water. Seek immediate medical attention.[11][13]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and store locked up.[11][14]
Conclusion
2,6-Dichlorobenzene-1-sulfonyl fluoride represents a valuable and sophisticated tool for researchers at the interface of chemistry and biology. Its unique combination of stability, tunable reactivity, and structural rigidity makes it a superior choice for the design of covalent probes and inhibitors. The steric shielding from its ortho-chloro substituents provides a key design element for achieving greater target selectivity. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this powerful molecule to explore complex biological systems and accelerate the development of next-generation covalent medicines.
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